Classification:
Quinazolinones are a significant class of heterocyclic compounds that exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in question incorporates a dimethoxybenzyl group which may enhance its pharmacological profile.
The synthesis of 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one can be achieved through various methods. A notable approach involves the reaction of 2-amino benzyl alcohol with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst.
Microwave-assisted synthesis has been reported to provide higher yields and reduced reaction times compared to traditional reflux methods. For example:
Alternatively, a reflux method can be employed:
These methods highlight the importance of optimizing conditions to achieve maximum yield and purity.
The molecular structure of 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one features:
The compound can undergo various chemical reactions typical for quinazolinones:
For instance:
The mechanism by which 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one exerts its biological effects is not fully elucidated but may involve:
The scientific applications of 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one are extensive:
The quinazolin-4-one scaffold is a privileged heterocyclic system in drug discovery, characterized by a fused benzene and pyrimidinone ring. This core structure exhibits remarkable synthetic versatility and broad bioactivity, enabling diverse substitutions at positions 2, 3, and 4 to modulate pharmacological properties [3] [6]. Over 200 natural products contain this scaffold, and synthetic derivatives have yielded commercial drugs across therapeutic areas, including:
Table 1: Clinically Approved Quinazolinone-Based Drugs
Drug Name | Biological Target | Therapeutic Use |
---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer |
Raltitrexed | Thymidylate synthase | Colorectal cancer |
Quinethazone | Carbonic anhydrase | Hypertension/Edema |
Halofuginone | Prolyl-tRNA synthetase | Antiproliferative |
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one exemplifies strategic scaffold optimization. The 3-amino group enhances hydrogen-bonding capacity, while the 3,4-dimethoxybenzyl moiety at position 2 increases lipophilicity and modulates steric interactions with biological targets [9]. Microwave-assisted synthesis of this compound achieves 85% yield via SnCl₂-catalyzed cyclocondensation of 2-aminobenzyl alcohol and 3,4-dimethoxybenzaldehyde, highlighting efficient synthetic access .
Quinazolinones demonstrate significant potential in disrupting epigenetic regulation, particularly via the WD40-repeat protein WDR5—a chromatin-associated scaffold protein overexpressed in aggressive cancers (e.g., leukemia, breast cancer, glioblastoma) [5]. WDR5 facilitates oncogenic processes through two key interfaces:
Molecular modeling studies predict that 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one could engage the WIN site through conserved interactions: The 3-amino group may form hydrogen bonds with Asp107 and Tyr191, while the dimethoxybenzyl group occupies a hydrophobic subpocket analogous to OICR-9429 inhibitors [5]. This binding disrupts MYC:WDR5 complexes, evicting MYC from ribosomal protein genes (RPGs) and suppressing ribosome biogenesis—a mechanism validated by dihydroisoquinolinone-based WIN-site inhibitors like C10, which induce p53-dependent apoptosis in MYC-driven cancers [5].
The anticancer potential of 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one arises from dual targeting capabilities:
Tubulin Polymerization Inhibition:Structurally analogous 2-aryl/heteroaryl quinazolin-4-ones exhibit potent microtubule-disrupting activity. For example:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2